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Compound of Interest

Compound Name:
6-Nitronaphthalene-2,3-

dicarbonitrile

Cat. No.: B575599 Get Quote

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a

vast array of functional molecules. Its rigid, planar structure and extended π-electron system

make it an ideal platform for developing materials with unique optical and electronic properties,

such as molecular semiconductors and dyes[1]. In medicinal chemistry, naphthalene

derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and

anti-inflammatory properties. The strategic functionalization of the naphthalene core with

various substituents allows for the fine-tuning of these properties.

The molecule 6-Nitronaphthalene-2,3-dicarbonitrile incorporates three powerful electron-

withdrawing groups (-NO₂, -CN) onto this scaffold. The dinitrile moiety is a well-known

precursor for the synthesis of naphthalocyanines, a class of compounds with applications in

photodynamic therapy[2]. The nitro group is a strong modulator of electronic properties and a

common pharmacophore. The specific regioisomer, with the nitro group at the 6-position,

creates a highly polarized structure with distinct electronic and steric characteristics that are

critical for molecular recognition and reactivity.

Core Molecular Structure & Physicochemical
Properties
The fundamental structure of 6-Nitronaphthalene-2,3-dicarbonitrile is built upon a

naphthalene ring system. Two cyano (-C≡N) groups are substituted at the 2- and 3-positions,

and a nitro (-NO₂) group is at the 6-position.
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IUPAC Name: 6-nitronaphthalene-2,3-dicarbonitrile

Molecular Formula: C₁₂H₅N₃O₂

CAS Number: 184026-06-0

The presence of three potent electron-withdrawing groups significantly influences the electron

density distribution across the aromatic system. This results in a highly electron-deficient π-

system, which dictates the molecule's reactivity, spectroscopic signatures, and intermolecular

interactions.

Table 1: Physicochemical Properties of 6-Nitronaphthalene-2,3-dicarbonitrile

Property Value Source

Molecular Weight 223.19 g/mol ChemScene

Canonical SMILES
C1=CC(=CC2=CC(=C(C=C21)

C#N)C#N)[O-]
PubChemLite

InChI Key
JJSGXASWKOLCMQ-

UHFFFAOYSA-N
PubChemLite

Appearance
Predicted: Pale yellow to white

crystalline solid
N/A

Solubility

Predicted: Soluble in polar

organic solvents (e.g., DMF,

DMSO, Acetone)

N/A

Proposed Synthesis Pathway and Mechanistic
Rationale
A direct, documented synthesis for 6-Nitronaphthalene-2,3-dicarbonitrile is not available in

the peer-reviewed literature. However, a logical and efficient two-step synthesis can be

proposed based on established reactions: (1) Synthesis of the 2,3-dicyanonaphthalene

precursor, followed by (2) Electrophilic aromatic nitration.
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Step 1: Synthesis of 2,3-Dicyanonaphthalene
The precursor can be synthesized from α,α,α',α'-tetrabromo-o-xylene and fumaronitrile in the

presence of sodium iodide and a polar aprotic solvent like N,N-dimethylformamide (DMF). This

reaction proceeds via a dehalogenation-cycloaddition mechanism.

Step 2: Nitration of 2,3-Dicyanonaphthalene
The second step involves the electrophilic aromatic substitution (nitration) of the 2,3-

dicyanonaphthalene intermediate. The standard nitrating mixture of concentrated nitric acid

(HNO₃) and concentrated sulfuric acid (H₂SO₄) is the reagent of choice. The sulfuric acid

protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the

active nitrating agent[3].

Causality of Regioselectivity: The directing effect of the substituents determines the position of

nitration. The two cyano groups at C2 and C3 are strong deactivating groups and are meta-

directors. They strongly withdraw electron density from the ring to which they are attached,

making the other ring (positions 5, 6, 7, 8) the preferred site for electrophilic attack.

Positions 5 and 8 are α-positions.

Positions 6 and 7 are β-positions.

While nitration of unsubstituted naphthalene preferentially occurs at the α-position (C1) under

kinetic control, the presence of the deactivating dicyano groups on the adjacent ring alters this

preference[4][5]. The deactivating influence makes the reaction less exothermic and more

sensitive to steric and electronic nuances. The β-positions (6 and 7) are sterically less hindered

and electronically favored in this deactivated system, leading to the formation of 6-nitro- and 7-

nitronaphthalene-2,3-dicarbonitrile. Due to symmetry, these two products are identical.

Therefore, nitration of 2,3-dicyanonaphthalene is a highly plausible route to the target

molecule.
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Step 1: Precursor Synthesis Step 2: Nitration

α,α,α',α'-Tetrabromo-o-xylene
+ Fumaronitrile 2,3-Dicyanonaphthalene

 NaI, DMF
 70-80°C 6-Nitronaphthalene-2,3-dicarbonitrile

 Conc. HNO₃

 Conc. H₂SO₄ 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile.

Protocol 3.1: Proposed Synthesis of 6-Nitronaphthalene-
2,3-dicarbonitrile
Self-Validation: This protocol is designed as a self-validating system. The purity and identity of

the intermediate (3.1.3) and final product (3.2.4) must be confirmed by TLC, melting point, and

spectroscopic analysis (NMR, IR) at each stage before proceeding.

3.1. Synthesis of 2,3-Dicyanonaphthalene Intermediate

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser

and a nitrogen inlet, add α,α,α',α'-tetrabromo-o-xylene (0.1 mol), fumaronitrile (0.17 mol), and

sodium iodide (0.66 mol)[6].

Reaction: Add 400 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere and

heat to 75-80°C for 7 hours[6][7]. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup and Purification: After completion, cool the reaction mixture and pour it into 800 mL

of ice water to precipitate the product. Filter the crude solid. Wash the solid with water and a

small amount of cold ethanol. Recrystallize the crude product from a chloroform/ethanol

mixture to yield pure 2,3-dicyanonaphthalene as a white solid[6].

3.2. Nitration to 6-Nitronaphthalene-2,3-dicarbonitrile
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Nitrating Mixture Preparation: In a separate flask cooled in an ice bath (0-5°C), slowly add

concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) with careful stirring.

Reaction: Dissolve the 2,3-dicyanonaphthalene (0.05 mol) from Step 1 in a minimal amount

of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the pre-cooled

nitrating mixture dropwise to the naphthalene solution, ensuring the temperature does not

rise above 10°C.

Reaction Monitoring: Stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC

until the starting material is consumed.

Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The solid

precipitate is the crude 6-Nitronaphthalene-2,3-dicarbonitrile. Filter the solid, wash

thoroughly with cold water until the washings are neutral, and then wash with a small amount

of cold ethanol. Purify the crude product by recrystallization from a suitable solvent (e.g.,

ethanol or acetic acid).

Predicted Spectroscopic Elucidation of the
Molecular Structure
The confirmation of the molecular structure relies on a combination of spectroscopic

techniques. The following sections detail the predicted spectra based on the known effects of

the functional groups.
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Spectroscopic Analysis

Synthesized Product

Purification
(Recrystallization)

¹H & ¹³C NMR FT-IR Spectroscopy Mass Spectrometry

Structural Confirmation of
6-Nitronaphthalene-2,3-dicarbonitrile

Click to download full resolution via product page

Caption: Workflow for the structural verification of the synthesized product.

Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the presence of the key functional groups. The

electron-withdrawing nature of the substituents on the aromatic ring slightly modifies the

positions of the characteristic bands.

Table 2: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Rationale &
Reference

~3100-3000 Aromatic C-H Stretch Medium-Weak
Typical for sp² C-H

bonds.

~2230 C≡N Stretch (Nitrile) Strong, Sharp

Aromatic nitriles

absorb in the 2240-

2220 cm⁻¹ range[8].

~1600, ~1475 Aromatic C=C Stretch Medium

Characteristic of the

naphthalene ring

system.

~1540
Asymmetric N-O

Stretch (-NO₂)
Strong

Aromatic nitro

compounds absorb

strongly between

1550-1475 cm⁻¹[9]

[10].

~1350
Symmetric N-O

Stretch (-NO₂)
Strong

Aromatic nitro

compounds absorb

strongly between

1360-1290 cm⁻¹[9]

[10].

~800-900
C-H Out-of-plane

Bending
Strong

Pattern indicates the

substitution on the

aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the

molecule. The strong deshielding effects of the -CN and -NO₂ groups will shift all proton and

carbon signals significantly downfield compared to unsubstituted naphthalene.

¹H NMR Spectroscopy

The molecule has five aromatic protons in unique chemical environments.
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H1 and H4: These protons are on the dicyano-substituted ring. They are deshielded by the

adjacent cyano groups and the overall electron-deficient system. They will appear as singlets

due to the absence of adjacent protons.

H5, H7, H8: These protons are on the nitro-substituted ring and will be the most deshielded.

H5: This proton is peri to the nitro group and will experience the strongest deshielding

effect. It will appear as a doublet, coupled to H8.

H7: This proton is ortho to the nitro group and will also be strongly deshielded. It will

appear as a doublet of doublets, coupled to H8 and H5 (small meta coupling).

H8: This proton is meta to the nitro group. It will appear as a doublet, coupled to H7.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)
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Proton Label
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J)

Rationale

H1 ~8.4 - 8.6 Singlet (s) N/A

Deshielded by

adjacent CN

group and ring

system.

H4 ~8.5 - 8.7 Singlet (s) N/A

Deshielded by

adjacent CN

group and ring

system.

H8 ~7.9 - 8.1 Doublet (d) J = ~8-9 Hz
Coupled to H7.

Meta to -NO₂.

H7 ~8.2 - 8.4
Doublet of

Doublets (dd)

J = ~8-9 Hz, ~2

Hz

Coupled to H8

and H5. Ortho to

-NO₂.

H5 ~8.8 - 9.0 Doublet (d) J = ~2 Hz

Coupled to H7

(meta). Peri to -

NO₂ (strongest

deshielding).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbons are

chemically non-equivalent.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges
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Carbon Type Predicted δ (ppm) Rationale

C-NO₂ (C6) ~145-150
Quaternary carbon attached to

a highly electronegative group.

C-CN (C2, C3) ~110-115
Quaternary carbons attached

to cyano groups.

-C≡N (Nitriles) ~115-120
Nitrile carbons have a

characteristic chemical shift.

Quaternary (C4a, C8a) ~130-140
Bridgehead carbons within the

aromatic system.

CH (Aromatic) ~125-140

Aromatic carbons deshielded

by electron-withdrawing

groups.

Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): A strong peak is expected at m/z = 223.0382, corresponding to the exact

mass of C₁₂H₅N₃O₂.

Key Fragmentation:

[M - NO₂]⁺: Loss of the nitro group (46 Da) would result in a fragment at m/z = 177.

[M - CN]⁺: Loss of a cyano group (26 Da) would result in a fragment at m/z = 197.

Conclusion
6-Nitronaphthalene-2,3-dicarbonitrile is a highly functionalized aromatic molecule with

significant potential in materials and pharmaceutical science. While direct experimental data is

sparse, this guide has established a robust, predictive framework for its molecular structure and

properties. A viable two-step synthesis via the nitration of 2,3-dicyanonaphthalene has been

proposed, with a clear mechanistic rationale for the observed regioselectivity. Furthermore,
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detailed predictions for its IR, ¹H NMR, and ¹³C NMR spectra have been outlined, providing a

valuable reference for any future experimental characterization. This in-depth analysis serves

as a foundational resource for scientists aiming to synthesize, identify, and utilize this unique

compound in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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